molecular formula C10H15NO B12787341 Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- CAS No. 79880-88-9

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)-

Cat. No.: B12787341
CAS No.: 79880-88-9
M. Wt: 165.23 g/mol
InChI Key: UOZNVPFVNBRISY-UWVGGRQHSA-N
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Description

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is a chemical compound with the molecular formula C10H15NO. It is a derivative of benzenemethanol, where the hydroxyl group is substituted with an alpha-(1-aminopropyl) group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- typically involves the reaction of benzenemethanol with a suitable aminopropylating agent under controlled conditions. One common method is the reductive amination of benzenemethanol with 1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, alpha-(1-aminopropyl)-4-methoxy-, (R,R)-**: A similar compound with a methoxy group substitution.
  • Ephedrine: A structurally related compound with similar pharmacological properties.

    Pseudoephedrine: Another related compound with similar uses in medicine.

Uniqueness

Benzenemethanol, alpha-(1-aminopropyl)-, (R*,R*)- is unique due to its specific structural configuration and the presence of the alpha-(1-aminopropyl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

79880-88-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S,2S)-2-amino-1-phenylbutan-1-ol

InChI

InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3/t9-,10-/m0/s1

InChI Key

UOZNVPFVNBRISY-UWVGGRQHSA-N

Isomeric SMILES

CC[C@@H]([C@H](C1=CC=CC=C1)O)N

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)N

Origin of Product

United States

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